molecular formula C8H11ClN2O B15045638 1-Isobutyl-1h-pyrazole-4-carbonyl chloride

1-Isobutyl-1h-pyrazole-4-carbonyl chloride

Cat. No.: B15045638
M. Wt: 186.64 g/mol
InChI Key: HJTLUXGLTLUEMN-UHFFFAOYSA-N
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Description

1-Isobutyl-1h-pyrazole-4-carbonyl chloride is a chemical compound characterized by its pyrazole ring structure with an isobutyl group at the 1-position and a carbonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-1h-pyrazole-4-carbonyl chloride typically involves the reaction of 1-isobutyl-1h-pyrazole with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

1-Isobutyl-1h-pyrazole+Thionyl chloride1-Isobutyl-1h-pyrazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{1-Isobutyl-1h-pyrazole} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 1-Isobutyl-1h-pyrazole+Thionyl chloride→1-Isobutyl-1h-pyrazole-4-carbonyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-1h-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 1-isobutyl-1h-pyrazole-4-carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to a corresponding aldehyde or alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Amides, esters, or thioesters: from nucleophilic substitution.

    1-Isobutyl-1h-pyrazole-4-carboxylic acid: from hydrolysis.

    Aldehydes or alcohols: from reduction.

Scientific Research Applications

1-Isobutyl-1h-pyrazole-4-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Material Science: It can be employed in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Isobutyl-1h-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The carbonyl chloride group can react with nucleophilic sites on target molecules, forming covalent bonds and altering the function of the target.

Comparison with Similar Compounds

    1-Isobutyl-1h-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    1-Isobutyl-1h-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group, used in Suzuki-Miyaura coupling reactions.

Uniqueness: 1-Isobutyl-1h-pyrazole-4-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for a wide range of chemical modifications and applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

1-(2-methylpropyl)pyrazole-4-carbonyl chloride

InChI

InChI=1S/C8H11ClN2O/c1-6(2)4-11-5-7(3-10-11)8(9)12/h3,5-6H,4H2,1-2H3

InChI Key

HJTLUXGLTLUEMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)Cl

Origin of Product

United States

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